2beta-Methoxy-2-deethoxyphantomolin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

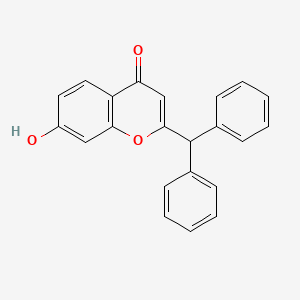

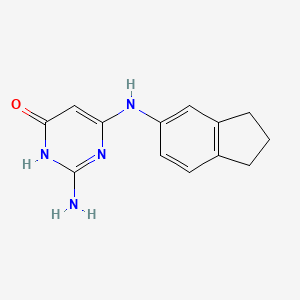

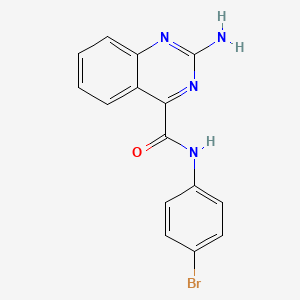

2beta-methoxy-2-deethoxyphantomolin is a germacranolide, a type of sesquiterpene lactone, that is the 2beta-methoxy-2-deethoxy derivative of phantomolin. This compound is isolated from the plant Elephantopus mollis and exhibits significant antineoplastic activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2beta-methoxy-2-deethoxyphantomolin involves the extraction and purification from Elephantopus mollis. The compounds are separated and purified using various column chromatographies, including macroporous resin, ODS, Sephadex LH-20, and silica gel columns . The structures are identified by their physicochemical properties and spectroscopic data .

Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale extraction and purification from natural sources.

Chemical Reactions Analysis

Types of Reactions: 2beta-methoxy-2-deethoxyphantomolin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired modifications and the target products.

Major Products Formed: The major products formed from the reactions of this compound include various derivatives with enhanced biological activities. These derivatives are often studied for their potential therapeutic applications.

Scientific Research Applications

2beta-methoxy-2-deethoxyphantomolin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is as an antineoplastic agent, inhibiting the proliferation of neoplasms . Additionally, it has been studied for its potential therapeutic effects against hepatocellular carcinoma, where it promotes G2/M phase arrest and apoptosis by activating the JNK pathway .

Mechanism of Action

The mechanism of action of 2beta-methoxy-2-deethoxyphantomolin involves the activation of the JNK pathway, leading to G2/M phase arrest and apoptosis in cancer cells . This compound also induces endoplasmic reticulum stress and blocks autophagic flux by inhibiting autophagy-induced lysosome maturation . These mechanisms contribute to its antineoplastic activity and potential therapeutic effects against various cancers.

Comparison with Similar Compounds

2beta-methoxy-2-deethoxyphantomolin is unique due to its specific structure and biological activity. Similar compounds include other germacranolides and sesquiterpene lactones, such as phantomolin, 2beta-deethoxy-2-hydroxyphantomolin, and 2beta-methoxy-2-deethoxy-8-O-deacylphantomolin-8-O-tigli-nate . These compounds share similar structural features but differ in their specific biological activities and therapeutic potentials.

Properties

Molecular Formula |

C20H24O6 |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

[(1S,2S,6R,7S,9E,11S)-11-methoxy-9,13-dimethyl-5-methylidene-4-oxo-3,14-dioxatricyclo[9.2.1.02,6]tetradeca-9,12-dien-7-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C20H24O6/c1-10(2)18(21)24-14-7-11(3)8-20(23-6)9-12(4)16(26-20)17-15(14)13(5)19(22)25-17/h8-9,14-17H,1,5,7H2,2-4,6H3/b11-8+/t14-,15+,16-,17-,20-/m0/s1 |

InChI Key |

CSIBMGLPBAXXSG-FWTBDAJASA-N |

Isomeric SMILES |

C/C/1=C\[C@]2(C=C([C@H](O2)[C@@H]3[C@@H]([C@H](C1)OC(=O)C(=C)C)C(=C)C(=O)O3)C)OC |

Canonical SMILES |

CC1=CC2(C=C(C(O2)C3C(C(C1)OC(=O)C(=C)C)C(=C)C(=O)O3)C)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Z)-2-(3,5-Dimethoxy-phenyl)-vinyl]-thiophene](/img/structure/B10841530.png)

![2-benzyl-2H-pyrazolo[3,4-c]quinolin-4(5H)-one](/img/structure/B10841563.png)